molecular formula C14H15N3O3 B556277 BZ-His-ome CAS No. 3005-62-7

BZ-His-ome

Cat. No. B556277
CAS RN: 3005-62-7
M. Wt: 273,29 g/mole
InChI Key: POUMRJPRROOAGQ-LBPRGKRZSA-N
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Description

BZ-His-ome, also known as methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a compound with the molecular formula C14H15N3O3 . It has a molecular weight of 273.29 .


Synthesis Analysis

The synthesis of BZ-His-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents .


Chemical Reactions Analysis

BZ-His-ome can undergo oxidation reactions with RuO4 to yield glutamine precursors . The mechanism of formation of the products has been delineated by model studies .


Physical And Chemical Properties Analysis

BZ-His-ome has a molecular weight of 273.29 . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.

Scientific Research Applications

1. Benzene Sorption in Metal-Organic Frameworks

BZ-His-ome's application in benzene sorption was demonstrated by its effective interaction with open metal sites (OMS) in metal-organic frameworks (MOFs). This interaction significantly enhanced benzene selectivity, marking a key advancement in industrial separation processes from an energy-economy perspective (Mukherjee et al., 2016).

2. Formation of Ionic Liquids and Metal Complexes

BZ-His-ome has been utilized to create histidinium salt, an optically active ionic liquid, and its subsequent treatment led to the formation of chiral N-heterocyclic carbene complex. This has implications for the synthesis of chiral late metal imidazol-ylidene complexes, which are crucial in various chemical processes (Hannig et al., 2005).

3. Synthesis of Dihydrothiophenes and Tacrine Derivatives

The synthesis of dihydrothiophenes and tacrine derivatives was promoted using BZ-His-ome. This synthetic protocol, termed Functional Ionic Liquid Mediated Synthesis (FILMS), demonstrates the compound's dual role as an organocatalyst and medium engineering component (Kumar et al., 2011).

Safety And Hazards

The safety data sheet for BZ-His-ome suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

methyl (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMRJPRROOAGQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BZ-His-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Tobe, T Takami, S Ikeda, K Mitsugi - Agricultural and Biological …, 1976 - Taylor & Francis
An extracellular alkaline proteinase produced by Candida lipolytica was purified through iso-propanol and ammonium sulfate precipitation, decolorization with DEAE-cellulose, gel …
Number of citations: 78 www.tandfonline.com
F Hannig, G Kehr, R Fröhlich, G Erker - Journal of organometallic chemistry, 2005 - Elsevier
… Treatment of the amino acid derivative Bz-His-OMe with excess n-propyl bromide gave the corresponding histidinium salt [Bz-His(n-propyl) 2 -OMe + Br − ]. It features a melting point of …
Number of citations: 58 www.sciencedirect.com
HLS Maia, LS Monteiro… - European Journal of …, 2001 - Wiley Online Library
The activation potentials of the p‐toluenesulfonyl and benzoyl groups as determined by cyclic voltammetry when they are linked to indole or imidazole are less negative than when …
T Masaki, K Nakamura, M Isono… - … and Biological Chemistry, 1978 - Taylor & Francis
Achromobacter Iyticus M497-1, isolated by Takahashi et aI., 11 is known to produce a bacteriolytic enzyme which is able to lyse cell walls of most Gram-positive bacteria. I-3) We have …
Number of citations: 99 www.tandfonline.com
D Ranganathan, S Ranganathan… - Proceedings of the Indian …, 1984 - Springer
… Ghitamine precursors have been obtained in a single step via oxidation of Bz-His-OMe with RuO4. The mechanism of formation of the products has been delineated by model studies. A …
Number of citations: 1 link.springer.com
K Breddam, F Widmer, JT Johansen - Carlsberg Research …, 1983 - Springer
Carboxypeptidase Y has previously been shown to catalyze the formation of peptide bonds from N-protected amino acid methyl esters (acyl components) and amino acid methyl esters (…
Number of citations: 28 link.springer.com
HC Ku, L Wyborny, G Kalnitsky - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
Kinetic data are presented for the hydrolysis of N-substituted amino acid esters by aspergillopeptidase B, an alkaline protease from Aspergillus oryzae. The rate of hydrolysis was …
Number of citations: 9 www.sciencedirect.com
K Breddam - Carlsberg Research Communications, 1983 - Springer
… All reactions were performed at pH 7.5 and the reaction medium contained 2.5% DMF except for Bz-Lys-OMe, Bz-Arg-OMe and Bz-His-OMe. The spectrophotometric assay was …
Number of citations: 42 link.springer.com
GS Biggs, MJ O'Neill, PC Mendez, TG Scrase… - Dalton …, 2019 - pubs.rsc.org
In order to address outstanding questions about ruthenium complexes in complex biological solutions, 19F NMR spectroscopy was used to follow the binding preferences between …
Number of citations: 9 pubs.rsc.org
X Chen, X Li, A Hu, F Wang - Tetrahedron: Asymmetry, 2008 - Elsevier
… Treatment of Bz-His-OMe 41a with n-propylbromide afforded the [Bz-His(n-propyl) 2 -OMe]Br CIL 42a, which has a melting point of 39 C. The stereogenic center in the synthesized …
Number of citations: 185 www.sciencedirect.com

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